molecular formula C25H22ClN3O3S B11078678 (2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11078678
M. Wt: 480.0 g/mol
InChI Key: YSXJIJABLWSGCO-UHFFFAOYSA-N
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Description

(2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazine ring, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiazine precursor under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazine chemistry and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it valuable for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can be compared with other thiazine derivatives, such as:
    • 2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
    • 3-BENZYL-N-(4-CHLOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE

Uniqueness

The uniqueness of (2E)-3-BENZYL-N-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of both benzyl and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

3-benzyl-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H22ClN3O3S/c1-32-21-13-11-20(12-14-21)28-25-29(16-17-5-3-2-4-6-17)23(30)15-22(33-25)24(31)27-19-9-7-18(26)8-10-19/h2-14,22H,15-16H2,1H3,(H,27,31)

InChI Key

YSXJIJABLWSGCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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